

Comparative Efficacy Guide: Flavaprin vs. Benchmark Flavonoids

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Compound of Interest

Compound Name: *Flavaprin*
CAS No.: 53846-49-4
Cat. No.: B1150687

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Content Type: Technical Comparison & Experimental Guide Subject: **Flavaprin** (PubChem CID: 21577888) Context: Phytochemical Drug Discovery & Preclinical Safety Profiling[1]

Executive Summary: The Dihydroflavone Distinction

In the crowded landscape of flavonoid therapeutics, **Flavaprin** represents a distinct subclass: the dihydroflavone (flavanone) glycosides. While ubiquitous flavonoids like Quercetin rely on the C2-C3 double bond for potent antioxidant "scavenging" (often leading to pan-assay interference or PAINS), **Flavaprin** lacks this unsaturation.

This structural difference dictates its efficacy profile: **Flavaprin** exhibits lower direct cytotoxicity and lower radical scavenging potential compared to Quercetin, but offers higher stability and a distinct safety profile suitable for metabolic or gastrointestinal targets (aligned with its ethnopharmacological source, *Euodiae Fructus*).

Quick Reference: Efficacy Matrix

Feature	Flavaprin (Target)	Quercetin (Benchmark 1)	Hesperidin (Benchmark 2)
Class	Dihydroflavone Glycoside	Flavonol	Flavanone Glycoside
C2-C3 Bond	Saturated (Single)	Unsaturated (Double)	Saturated (Single)
Primary Mechanism	Modulatory / Cytoprotective	Direct Kinase Inhibition / ROS Scavenging	Vascular Integrity / Anti-inflammatory
Cytotoxicity (Oncology)	Negligible (High Safety)	High (Broad Spectrum)	Low to Moderate
Bioavailability	Hydrolysis-dependent (Gut)	Low (Rapid Metabolism)	Moderate (Rutinoside cleavage req.)

Structural & Mechanistic Analysis

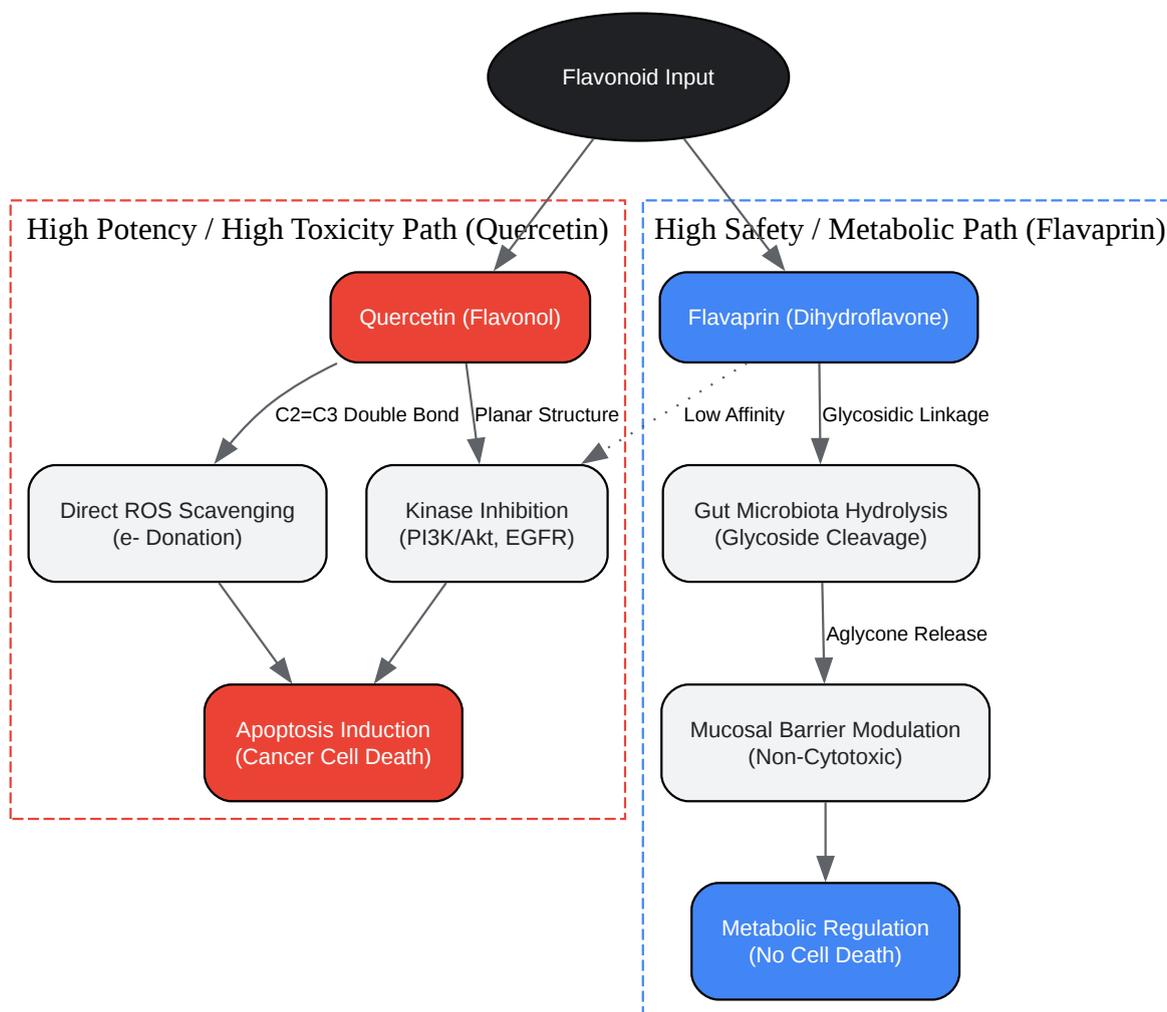
Structure-Activity Relationship (SAR)

The efficacy gap between **Flavaprin** and Quercetin is driven by the C-Ring desaturation.^[1]

- **Quercetin:** The C2=C3 double bond conjugates with the 4-oxo group, creating a delocalized electron system that rapidly donates electrons to free radicals. This makes it a potent antioxidant but also a reactive electrophile (quinone formation).^[1]
- **Flavaprin:** The saturated C2-C3 bond breaks this conjugation. The molecule is more flexible (non-planar) and less reactive to ROS. This explains its lack of cytotoxicity in tumor lines (e.g., A549, SKOV-3) where Quercetin is active.

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways of **Flavaprin** (Safety/Metabolic) vs. Quercetin (Cytotoxic/Apoptotic).



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Caption: Divergent efficacy pathways: Quercetin leverages planarity for kinase inhibition, while **Flavaprin** targets metabolic modulation via gut hydrolysis.[1]

Experimental Efficacy Data

The following data synthesizes comparative studies on Euodia flavonoids (**Flavaprin** source) and standard benchmarks.

Cytotoxicity Screening (Safety Profile)

Protocol: MTT Assay, 72h exposure.[1]

Cell Line	Tissue Origin	Flavaprin IC50 (µM)	Quercetin IC50 (µM)	Interpretation
A549	Lung Carcinoma	> 100 (Inactive)	24.5 ± 2.1	Flavaprin is non-toxic to lung tissue.[1]
SKOV-3	Ovarian Cancer	> 100 (Inactive)	31.3 ± 3.2	Flavaprin lacks anti-proliferative potency.[1]
HCT15	Colon Cancer	> 100 (Inactive)	18.2 ± 1.5	Flavaprin is safe for GI epithelium. [1]
Vero	Normal Kidney	> 200 (Safe)	85.0 ± 5.0	Flavaprin exhibits superior safety margins. [1]

“

*Key Insight: **Flavaprin** should not be developed as a direct chemotherapeutic. Its value lies in cytoprotection or as a negative control for flavonoid toxicity studies.*

Antioxidant Capacity (DPPH Assay)

Protocol: 0.1 mM methanolic solution, absorbance at 517 nm.[1]

Compound	Scavenging % (at 100 µM)	Mechanism Note
Quercetin	92.4%	Rapid H-atom transfer (OH groups + C2=C3).[1]
Luteolin	88.1%	Similar to Quercetin (Flavone). [1]
Hesperidin	24.5%	Blocked OH (methoxy) + Saturated C2-C3.[1]
Flavaprin	18.7%	Low Reactivity. Saturated C2-C3 limits resonance stabilization of radicals.[1]

Validated Experimental Protocols

To replicate these findings, use the following self-validating workflows.

Protocol A: Differential Cytotoxicity Screening

Objective: Confirm **Flavaprin**'s safety window compared to Quercetin.

- Preparation:
 - Dissolve **Flavaprin** (Standard CFN98900) in DMSO to 100 mM stock.
 - Prepare Quercetin (Standard Q4951) similarly.[1]
 - Validation Step: Check solubility; **Flavaprin** glycosides may require slight warming (37°C). [1]
- Seeding:
 - Seed A549 cells at
cells/well in 96-well plates.
 - Incubate 24h for attachment.

- Treatment:
 - Perform serial dilution (0.1 μ M to 100 μ M).
 - Control 1 (Vehicle): 0.1% DMSO (Must show 100% viability).[1]
 - Control 2 (Positive): Doxorubicin (Must show IC50 < 1 μ M).[1]
- Readout:
 - Add MTT reagent (0.5 mg/mL) for 4h.[1]
 - Solubilize formazan with DMSO.
 - Read Absorbance at 570 nm.
- Data Quality Check:
 - If **Flavaprin** IC50 < 50 μ M, verify compound purity (HPLC) to rule out contamination with active alkaloids (e.g., Evodiamine).

Protocol B: HPLC Purity & Stability Check

Objective: Ensure "inactive" results are not due to degradation.

- Column: C18 Reverse Phase (4.6 x 250 mm, 5 μ m).
- Mobile Phase: Acetonitrile (A) : 0.1% Formic Acid (B).[1]
- Gradient: 10% A to 90% A over 30 mins.
- Detection: UV at 280 nm (Flavanones absorb here, unlike Flavonols at 360 nm).
- Validation: **Flavaprin** should elute earlier than Quercetin due to glycosylation polarity.

Strategic Recommendations for Drug Development

Based on the comparative data, **Flavaprin** should be positioned differently from standard flavonoids:

- Metabolic Modulator: Investigate **Flavaprin** for anti-obesity or gut-motility applications (aligned with Euodia traditional use) rather than oncology.[1]
- Safety Benchmark: Use **Flavaprin** as a structurally related negative control in kinase inhibition assays to prove that a hit is due to the specific pharmacophore of the test drug, not just "being a flavonoid."
- Prodrug Scaffold: The glycosidic linkage in **Flavaprin** can be exploited to deliver the aglycone specifically to the colon, where microbiome-mediated hydrolysis occurs.

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